Benzyl N-acetyl-4,6-O-benzylidenemuramic acid

説明

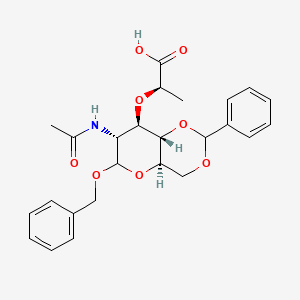

The compound (2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid (molecular formula C₂₅H₂₉NO₈) is a complex heterocyclic derivative featuring a pyrano[3,2-d][1,3]dioxin core fused with multiple substituents (Figure 1). Key structural elements include:

- A pyrano[3,2-d][1,3]dioxin ring system, providing rigidity and stereochemical complexity.

- Acetamido (-NHCOCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups at positions 7 and 6, respectively.

- A phenyl group at position 2 and a (2R)-propanoic acid side chain at position 8.

特性

IUPAC Name |

(2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-FZJVDLTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC([C@@H]1NC(=O)C)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system, followed by the introduction of the acetamido and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

(2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions can introduce new groups into the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

科学的研究の応用

(2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism by which (2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrano[3,2-d][1,3]dioxin Derivatives

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Substituent-Driven Chemical Shift Variations (NMR Analysis)

- Comparative NMR studies of pyranodioxin derivatives (e.g., ) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift differences due to substituent variations. Example: The target compound’s phenylmethoxy group at position 6 alters the electronic environment of adjacent protons compared to the nitrophenoxy group in ’s compound. Such shifts are critical for deducing substituent locations and conformational dynamics.

Bioactivity and Structural Correlations

- Similarity indexing (Tanimoto coefficient) applied to phytocompounds () demonstrates that structural similarities ≥70% correlate with shared bioactivity profiles (e.g., HDAC inhibition).

生物活性

The compound (2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid is a complex organic molecule with potential applications in various biological and medicinal fields. Its unique structure includes a hexahydropyrano ring system and functional groups that suggest diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

| Property | Description |

|---|---|

| Molecular Formula | C25H29NO8 |

| Molecular Weight | 471.5 g/mol |

| IUPAC Name | (2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

| CAS Number | 74842-55-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes and pathways. The compound's structural features allow it to bind effectively to these targets, leading to alterations in enzyme activity or receptor signaling.

In Vitro Studies

Research has demonstrated that the compound exhibits significant inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) Inhibition : Studies suggest that derivatives of this compound may act as inhibitors of human isoforms of monoamine oxidase (MAO A and B), which are critical for neurotransmitter metabolism. For instance:

- Cholinesterase Inhibition : The compound has also shown potential as an inhibitor of cholinesterases (AChE and BChE), which are important in the regulation of neurotransmitters. The IC50 values for these interactions ranged from 7 to 8 μM .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound against various cancer cell lines:

- MCF-7 Cell Line : The compound exhibited significant cytotoxic effects with IC50 values ranging from 4.80 to 6.82 µM.

- SK-OV-3 Cell Line : Lower activity was noted in this line, indicating intrinsic resistance to the compound .

Case Study 1: Enzyme Inhibition Profile

In a recent study examining the structure–activity relationships (SARs) of related compounds:

- Derivatives featuring phenylethynyl groups showed enhanced binding affinity to MAO B.

- The introduction of specific substituents was found to significantly alter the inhibitory potency against both MAO and cholinesterases .

Case Study 2: Antitumor Efficacy

A comprehensive analysis of various derivatives against MCF-7 and SK-OV-3 cell lines revealed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。